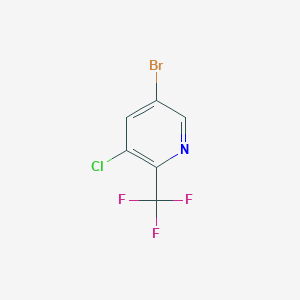![molecular formula C6H15ClN2O B6267108 [3-ethoxycyclobutyl]hydrazine hydrochloride CAS No. 1820583-40-1](/img/no-structure.png)
[3-ethoxycyclobutyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-ethoxycyclobutyl]hydrazine hydrochloride is an organic compound with the molecular formula C6H15ClN2O. It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with an ethoxy group and a hydrazine moiety. This compound is typically encountered as a hydrochloride salt, which enhances its stability and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethoxycyclobutyl]hydrazine hydrochloride generally involves the reaction of 3-ethoxycyclobutanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the hydrazine derivative under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[3-ethoxycyclobutyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Azines and other oxidized hydrazine derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted hydrazine compounds depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-ethoxycyclobutyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through substitution and addition reactions .
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can react with aldehydes and ketones to form hydrazones, which are useful in the study of enzyme mechanisms and protein modifications .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of [3-ethoxycyclobutyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biomolecules, leading to the formation of hydrazones. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine hydrochloride: A simpler hydrazine derivative with similar reactivity but lacking the cyclobutyl and ethoxy groups.
Cyclobutylhydrazine: Similar to [3-ethoxycyclobutyl]hydrazine hydrochloride but without the ethoxy group.
Ethoxyhydrazine: Contains the ethoxy group but lacks the cyclobutyl ring.
Uniqueness
This compound is unique due to its combination of a cyclobutyl ring and an ethoxy group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-ethoxycyclobutyl]hydrazine hydrochloride involves the reaction of 3-ethoxycyclobutanone with hydrazine hydrate in the presence of hydrochloric acid.", "Starting Materials": [ "3-ethoxycyclobutanone", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "To a solution of 3-ethoxycyclobutanone (1.0 g, 8.2 mmol) in ethanol (10 mL) was added hydrazine hydrate (0.5 mL, 10.2 mmol) and hydrochloric acid (0.5 mL, 6.1 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in water (10 mL).", "The resulting solution was filtered and the filtrate was concentrated under reduced pressure.", "The crude product was purified by recrystallization from ethanol to afford [3-ethoxycyclobutyl]hydrazine hydrochloride as a white solid (0.8 g, 70% yield)." ] } | |
CAS-Nummer |
1820583-40-1 |
Molekularformel |
C6H15ClN2O |
Molekulargewicht |
166.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



